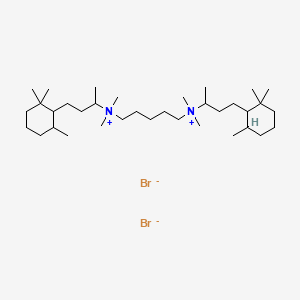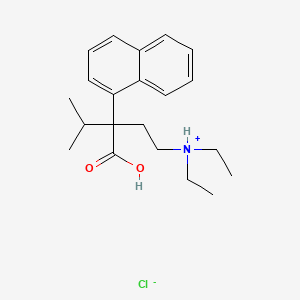
1-Naphthaleneacetic acid, alpha-(2-(diethylamino)ethyl)-alpha-isopropyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneacetic acid, alpha-(2-(diethylamino)ethyl)-alpha-isopropyl-, hydrochloride is a synthetic organic compound with a complex structure. It is a derivative of naphthaleneacetic acid, which is widely used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The starting materials typically include naphthaleneacetic acid and various reagents such as diethylamine and isopropyl chloride. The reaction conditions involve controlled temperatures and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthaleneacetic acid, alpha-(2-(diethylamino)ethyl)-alpha-isopropyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid and isopropyl chloride are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of naphthaleneacetic acid, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
This compound finds extensive use in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable tool in the development of new drugs, agricultural chemicals, and advanced materials.
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Biology: It serves as a research tool in studying plant growth and development. Medicine: It is explored for its potential therapeutic properties in treating various diseases. Industry: It is utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action depends on the specific application and the biological context in which it is used.
Comparación Con Compuestos Similares
Naphthaleneacetic acid
Diethylamine
Isopropyl chloride
Uniqueness: 1-Naphthaleneacetic acid, alpha-(2-(diethylamino)ethyl)-alpha-isopropyl-, hydrochloride is unique due to its complex structure and the presence of multiple functional groups. This allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.
Propiedades
Número CAS |
6491-85-6 |
|---|---|
Fórmula molecular |
C21H30ClNO2 |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
(3-carboxy-4-methyl-3-naphthalen-1-ylpentyl)-diethylazanium;chloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-5-22(6-2)15-14-21(16(3)4,20(23)24)19-13-9-11-17-10-7-8-12-18(17)19;/h7-13,16H,5-6,14-15H2,1-4H3,(H,23,24);1H |
Clave InChI |
JVKIKFSOROSXSA-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


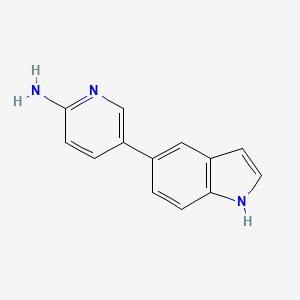
![8-Methyl-1,2,3,4,4a,9b-hexahydro-5H-indeno[1,2-c]pyridin-5-one](/img/structure/B15347386.png)
![4-[4-(4-carboxy-3-hydroxyphenyl)-3-methylphenyl]-2-hydroxybenzoic acid](/img/structure/B15347390.png)
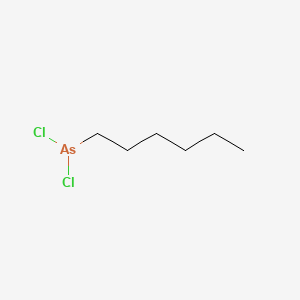

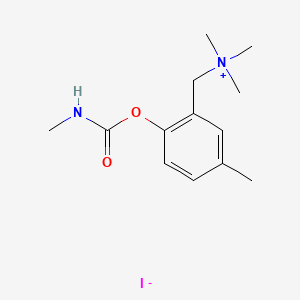
![4-Amino-3'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15347416.png)

![3-Aminobenzo[c]isoxazole-7-carbonitrile](/img/structure/B15347437.png)

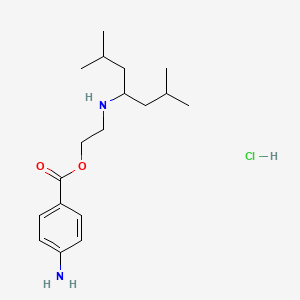
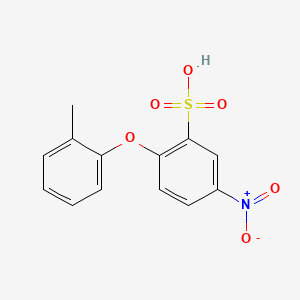
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B15347471.png)
